3,4,5-Tribromobenzoic acid

Descripción general

Descripción

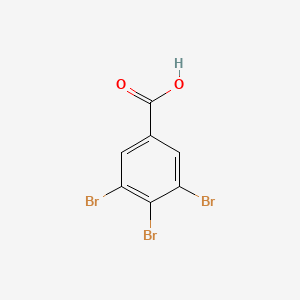

3,4,5-Tribromobenzoic acid: is an organic compound with the molecular formula C7H3Br3O2 . It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 3, 4, and 5 positions. This compound is known for its significant role in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4,5-Tribromobenzoic acid can be synthesized through the bromination of benzoic acid. One common method involves the use of bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction typically occurs in a solvent like acetic acid, and the temperature is maintained at around 50-60°C to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient brominating agents such as dibromoisocyanuric acid in concentrated sulfuric acid. This method allows for the bromination to occur more rapidly and with higher yields .

Análisis De Reacciones Químicas

Types of Reactions: 3,4,5-Tribromobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Reagents like zinc in acetic acid or catalytic hydrogenation.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of derivatives like 3,4,5-trihydroxybenzoic acid.

Reduction: Formation of less brominated benzoic acids.

Oxidation: Formation of benzoic acid derivatives with higher oxidation states.

Aplicaciones Científicas De Investigación

Plant Growth Regulation

One of the most significant applications of 3,4,5-Tribromobenzoic acid is as a plant growth regulator . Research indicates that it can enhance plant growth and yield by affecting various physiological processes. The compound has been shown to increase crop yields significantly, with reports suggesting enhancements ranging from 10% to 70% under controlled conditions .

Chemical Synthesis

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various brominated compounds that are relevant in pharmaceuticals and agrochemicals.

Synthesis Techniques

The synthesis of this compound typically involves bromination reactions starting from benzoic acid or other derivatives. The compound can be produced through a series of reactions including diazotization and substitution reactions under acidic conditions . This synthetic versatility makes it valuable in developing new materials and compounds.

Environmental Considerations

While this compound has beneficial applications, it also raises environmental concerns due to its brominated nature. Brominated compounds are often scrutinized for their potential toxicity to aquatic organisms and their persistence in the environment.

Toxicity Studies

Research indicates that brominated compounds can exhibit toxicity at low concentrations in aquatic ecosystems. Risk assessments have been conducted to evaluate the impact of such substances on wildlife and human health . The findings suggest that while there is potential for harm, the overall risk from this compound appears to be manageable with appropriate regulatory measures.

Case Study 1: Agricultural Application

In a controlled agricultural study, the application of this compound on Zinnia plants resulted in notable increases in vascular tissue proliferation. This study highlighted its effectiveness as a growth regulator under field conditions .

Case Study 2: Synthesis Research

A recent study focused on the one-pot synthesis of graphene derivatives utilized this compound as a precursor. This research demonstrated its utility in nanotechnology applications and opened avenues for further exploration in material science .

Mecanismo De Acción

The mechanism of action of 3,4,5-tribromobenzoic acid involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The compound can also act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparación Con Compuestos Similares

2,4,6-Tribromobenzoic acid: Another brominated derivative of benzoic acid with bromine atoms at the 2, 4, and 6 positions.

3,4,5-Trichlorobenzoic acid: A chlorinated analogue with chlorine atoms instead of bromine.

3,4,5-Trifluorobenzoic acid: A fluorinated analogue with fluorine atoms.

Uniqueness: 3,4,5-Tribromobenzoic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to its analogues. The presence of bromine atoms at the 3, 4, and 5 positions allows for unique substitution patterns and reactivity in chemical reactions .

Actividad Biológica

3,4,5-Tribromobenzoic acid (TBA) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C₇H₃Br₃O₂

- Molecular Weight: 295.80 g/mol

- CAS Number: 618-74-6

The compound features three bromine atoms attached to the benzene ring, which significantly influences its chemical reactivity and biological interactions.

Antimicrobial and Antifungal Properties

TBA has been investigated for its antimicrobial and antifungal properties. Research indicates that it exhibits activity against various pathogens, making it a candidate for further development in the field of antimicrobial agents.

- Study Findings:

The biological activity of TBA is believed to be linked to several mechanisms:

- Halogen Bonding: The presence of bromine atoms allows TBA to engage in halogen bonding with biological macromolecules, potentially altering their structure and function.

- Electrophilic Nature: TBA acts as an electrophile in substitution reactions, which may disrupt cellular processes in target organisms.

Toxicological Profile

While TBA shows promise as an antimicrobial agent, its toxicity profile is also critical for understanding its safety for potential therapeutic use.

- Aquatic Toxicity: Studies indicate that TBA can exhibit toxicity to aquatic organisms at low concentrations. Risk assessments have suggested a low potential for bioaccumulation in fish and other wildlife .

- Human Health Risk: Evaluations have indicated that the potential risk to human health from exposure to TBA is considered low based on current data; however, continuous monitoring is recommended due to its environmental persistence .

Chemical Synthesis

TBA serves as a valuable intermediate in organic synthesis. Its brominated structure allows it to participate in various chemical reactions, making it useful in:

- Synthesis of Pharmaceuticals: TBA can be utilized as a precursor for developing new pharmaceutical compounds.

- Dyes and Pigments Production: The compound is also employed in the industrial production of dyes and pigments due to its unique chemical properties.

Case Studies

Several case studies have explored the biological activity and environmental impact of TBA:

- Aquatic Toxicity Assessment:

- Antimicrobial Efficacy Testing:

Propiedades

IUPAC Name |

3,4,5-tribromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZOUVAHFWHQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332487 | |

| Record name | 3,4,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-74-6 | |

| Record name | 3,4,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.